molecular formula C17H16N2O6S3 B2526584 Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421451-97-9

Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2526584
CAS No.: 1421451-97-9
M. Wt: 440.5
InChI Key: POPHCNKBPQXHLH-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxylate core modified with a sulfonyl-linked azetidine ring, which is further substituted with a 4-methoxybenzo[d]thiazol-2-yl moiety. The structural complexity arises from the integration of three key pharmacophoric elements:

  • Azetidine sulfonyl group: Enhances metabolic stability and modulates solubility.
  • 4-Methoxybenzothiazole: Imparts electron-rich aromaticity and possible kinase-binding affinity.

The synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitutions and sulfonylation reactions, as seen in analogous systems .

Properties

IUPAC Name

methyl 3-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S3/c1-23-11-4-3-5-12-14(11)18-17(27-12)25-10-8-19(9-10)28(21,22)13-6-7-26-15(13)16(20)24-2/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPHCNKBPQXHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps, incorporating the specific formation of each structural component. For instance, the thiophene ring might be introduced via a condensation reaction, while the benzo[d]thiazole group could be synthesized through a cyclization process. Detailed reaction conditions such as temperature, solvent, and catalyst specifics are tailored to each step to optimize yield and purity.

Industrial Production Methods: Industrial-scale synthesis of Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate would require optimization of the laboratory procedures for scale-up. This involves continuous flow synthesis techniques and automated systems to ensure consistent quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: Transformation of thiophene or azetidine moieties into their respective oxide forms.

  • Reduction: Conversion of certain functional groups, such as nitro to amino groups.

  • Substitution: Halogenation or other substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate under controlled conditions.

  • Reduction: Utilizing hydrogen gas with palladium on carbon or sodium borohydride.

  • Substitution: Halogens like chlorine or bromine, often facilitated by Lewis acids as catalysts.

Major Products Formed: Each reaction yields specific products based on the functional groups targeted. For example, oxidation of the thiophene ring might lead to thiophene oxide derivatives, while substitution reactions on the aromatic rings could produce various halogenated derivatives.

Scientific Research Applications

Chemistry: In chemical synthesis, this compound serves as an intermediate in the formation of more complex molecules, enhancing the efficiency and specificity of the processes involved.

Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for biochemical studies and potential pharmaceutical applications.

Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Beyond laboratory research, its stable structure and reactivity make it useful in various industrial applications, such as in the manufacture of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The compound's biological activity involves binding to specific enzymes or receptors, modifying their activity. This interaction may alter cellular processes such as signal transduction or metabolic pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Sulfonamide Families

(a) Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides ()

These compounds (e.g., 9a–9e ) share a benzimidazole-thiazole-triazole scaffold. Key differences include:

  • Core heterocycles : Triazole vs. azetidine in the target compound.
  • Substituents : Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring, compared to the fixed 4-methoxybenzothiazole in the target.
  • Synthetic routes : Click chemistry (CuAAC) for triazole formation vs. azetidine ring closure via SN2 reactions .

The azetidine sulfonyl group in the target compound may offer enhanced conformational rigidity, improving target selectivity .

(b) Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates ()
  • Core structure: Benzothiazine (a fused bicyclic system) vs. the non-fused thiophene-azetidine-benzothiazole arrangement.
  • Functional groups : A dioxo-sulfonyl group in benzothiazines vs. a single sulfonyl bridge in the target compound.
  • Synthetic challenges : Benzothiazine derivatives require precise substituent introduction before ring closure to avoid isomerism, unlike the modular assembly of the target compound’s azetidine linker .

Pharmacological implications : The dioxo-sulfonyl group in benzothiazines may enhance acidity (pKa ~3–4), affecting bioavailability compared to the neutral sulfonylazetidine in the target compound .

Thiophene-Based Sulfonamides

(a) Methyl 3-SulfonylAminoMethylAcetate-2-ThiopheneCarboxylate ()
  • Structure : Simplifies the target compound by replacing the azetidine-benzothiazole moiety with a methoxycarbonylmethyl-sulfamoyl group.
  • Synthesis : Direct sulfamoylation of thiophene vs. multi-step azetidine functionalization in the target compound.
  • Applications: Limited data on bioactivity, but structural simplicity may favor industrial scalability .

Triazine-Based Sulfonylureas ()

Examples include triflusulfuron methyl and metsulfuron methyl .

  • Core : Triazine ring instead of thiophene.
  • Functional groups : Sulfonylurea bridges (-SO2-NH-CO-NH-) vs. sulfonylazetidine.
  • Bioactivity : These are herbicides targeting acetolactate synthase (ALS), whereas the target compound’s benzothiazole-azetidine motif suggests kinase or protease inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Potential Bioactivity Reference
Target Compound Thiophene-azetidine-benzothiazole 4-Methoxybenzothiazole, sulfonyl Multi-step nucleophilic substitution Kinase inhibition (hypothetical) N/A
Phenoxymethylbenzoimidazole-Thiazole-Triazole Benzimidazole-thiazole-triazole Varied aryl groups (e.g., 4-Br, 4-F) Click chemistry (CuAAC) α-Glucosidase inhibition
Methyl 4-Hydroxy-2,2-Dioxo-Benzothiazine Benzothiazine Dioxo-sulfonyl, methyl ester Sulfonylation of anthranilic acids Anti-inflammatory
Triflusulfuron Methyl Triazine-sulfonylurea Trifluoroethoxy, dimethylamino Urea coupling Herbicide (ALS inhibitor)

Key Research Findings and Gaps

Synthetic Efficiency : The target compound’s azetidine linker introduces synthetic complexity compared to triazole or urea analogs, but may improve metabolic stability .

Bioactivity Predictions : Benzothiazole derivatives in and show enzyme inhibition, suggesting the target compound could target similar pathways.

Unaddressed Questions :

  • Impact of azetidine ring size (4-membered vs. 5-membered pyrrolidine) on target binding.
  • Role of the 4-methoxy group in benzothiazole for solubility vs. activity.

Biological Activity

Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, with a molecular weight of 420.5 g/mol. The structural components include a methoxybenzothiazole moiety, an azetidine ring, and a thiophene carboxylate, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
CAS Number1421442-90-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives based on thiazole structures have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The most potent compounds in this class exhibited IC50 values in the low nanomolar range (0.7 to 1.0 μM), indicating strong inhibitory effects on cancer cell growth .

Mechanism of Action : The anticancer activity has been attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest . This mechanism is critical for the development of new chemotherapeutic agents targeting rapidly dividing cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds containing benzothiazole derivatives. Research indicates that these compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key enzymes involved in Alzheimer's disease pathology. Inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress in neuronal cells .

Case Studies

  • Antiproliferative Activity :
    • A study investigated a series of thiazole derivatives, including those similar to this compound). The findings showed that modifications in the structure significantly affected their IC50 values against melanoma cell lines, with some compounds achieving IC50 values as low as 21 nM .
  • Neuroprotective Studies :
    • In vitro assays demonstrated that certain benzothiazole derivatives could effectively inhibit AChE and MAO-B, with reported IC50 values around 50 μM for AChE inhibition. This suggests potential therapeutic applications for treating neurodegenerative diseases like Alzheimer's .

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